N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide is a complex organic compound with a unique structure that includes both methoxyphenyl and cyclopentanecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of the corresponding nitro compound using a reducing agent such as sodium dithionite in a solvent like DMSO.
Cyclopentanecarboxamide Formation: The cyclopentanecarboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the cyclopentanecarboxamide group.
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Contains similar aromatic groups but different overall structure.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide is unique due to its combination of methoxyphenyl and cyclopentanecarboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H29NO4 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H29NO4/c1-26-19-9-7-18(8-10-19)23(13-4-5-14-23)22(25)24-15-12-17-6-11-20(27-2)21(16-17)28-3/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,25) |
InChI Key |
BMRAFBCCVSKYNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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